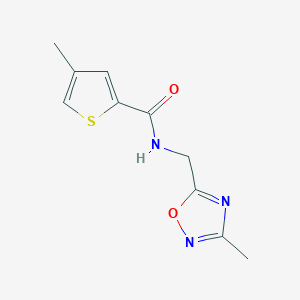

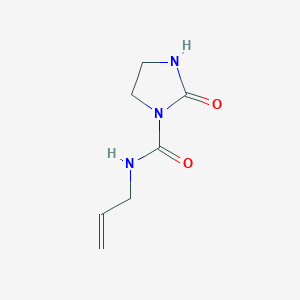

4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It belongs to the class of 1,2,4-oxadiazoles, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including the compound , often involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . For instance, 3,5-disubstituted 1,2,4-oxadiazoles have been synthesized through condensation between nitriles, hydroxylamine, and other compounds .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including the compound , is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. These structures possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present in the molecule. For example, Chloramine-T mediated synthesis of N-phenyl pyrazolines was achieved by cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .科学的研究の応用

Heterocyclic Synthesis and Chemical Properties

- Research into heterocyclic synthesis has led to the development of various derivatives involving thiophene and oxadiazole structures, showing the versatility of these compounds in creating new chemical entities. For example, thiophenylhydrazonoacetates have been synthesized and explored for their reactivity toward nitrogen nucleophiles, yielding a diverse range of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004).

- The preparation and rearrangement of 1,2,4-oxadiazole derivatives have also been investigated, showcasing the potential for creating compounds with varied biological activities (Dürüst et al., 1991).

Biological Applications and Antimicrobial Activity

- Certain compounds containing thiophene and oxadiazole moieties have been synthesized and screened for their antimicrobial properties. For instance, a series of compounds showed potential as antimicrobial agents against various bacteria and fungi, indicating the relevance of these structures in developing new antimicrobials (Desai et al., 2011).

- Antileishmanial activity studies have further demonstrated the medicinal potential of these compounds, with specific derivatives showing significant activity against Leishmania infantum, highlighting the potential for developing new treatments for leishmaniasis (Süleymanoğlu et al., 2017).

Anticancer and Inhibitory Activities

- The synthesis of thiophene derivatives and their evaluation for anticancer activity has been a significant area of research. Certain thiophene-2-carboxamide derivatives have been shown to exhibit good inhibitory activity against various cancer cell lines, underscoring the importance of this chemical structure in anticancer drug development (Atta & Abdel‐Latif, 2021).

- The design and synthesis of novel compounds targeting specific enzymes, such as urokinase-type plasminogen activator (uPA), have been reported. This research demonstrates the utility of benzothiophene carboxamidines as selective inhibitors, contributing to the development of targeted therapies (Bridges et al., 1993).

将来の方向性

The future directions in the research of 1,2,4-oxadiazoles, including the compound , involve further exploration of their anti-infective potential. There is a demand for new hybrid drugs acting against resistant microorganisms, and 1,2,4-oxadiazoles could play a significant role in meeting this demand .

作用機序

Mode of Action

The presence of the 1,2,4-oxadiazole and thiophene moieties in the molecule suggests that it might interact with its targets through a variety of non-covalent interactions such as hydrogen bonding, pi-stacking, and dipole-dipole interactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing 1,2,4-oxadiazole and thiophene moieties have been found to exhibit diverse biological activities, including anti-inflammatory, analgesic, diabetic, immunosuppressive, antimicrobial, anti-helminthic, histamine-h3 and antiparasitic properties . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities associated with 1,2,4-oxadiazole and thiophene-containing compounds, it’s plausible that “4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound’s stability could be affected by extreme pH or high temperatures Additionally, the presence of other molecules could either facilitate or hinder its interactions with its targets

特性

IUPAC Name |

4-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-6-3-8(16-5-6)10(14)11-4-9-12-7(2)13-15-9/h3,5H,4H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWVIDGQJBPQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)

![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2991819.png)

![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)

![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2991825.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2991829.png)

![2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2991831.png)

![5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2991832.png)